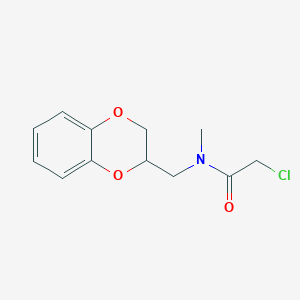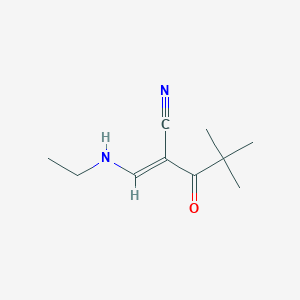
(2E)-2-(ethylaminomethylidene)-4,4-dimethyl-3-oxopentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-(ethylaminomethylidene)-4,4-dimethyl-3-oxopentanenitrile, also known as EMDMOP, is an organic compound with a wide range of applications in scientific research. It is a synthetic compound, and is used as a reagent in organic synthesis due to its versatility. EMDMOP is a colorless solid with a molecular weight of 175.2 g/mol and a melting point of 74-76 °C. It is soluble in organic solvents such as ether, methylene chloride, and chloroform, and has a boiling point of 140 °C.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Complex Compounds
- Metal Complex Synthesis : Complexes of metal ions with enaminone ligands, similar in structure to (2E)-2-(ethylaminomethylidene)-4,4-dimethyl-3-oxopentanenitrile, have been synthesized and characterized. For example, Ejidike and Ajibade (2015) synthesized and studied Co(II), Ni(II), Cu(II), and Zn(II) complexes of a tetradentate Schiff base ligand, showing significant antibacterial and antioxidant activities (Ejidike & Ajibade, 2015).
Structural Analysis and Computational Studies
- Crystallography and Computational Chemistry : Research on cathinones, which include compounds structurally similar to this compound, provides insights into their molecular structures. Nycz et al. (2011) used techniques like FTIR, NMR, and X-ray diffraction to characterize several cathinones, contributing to the understanding of their molecular geometry and electronic properties (Nycz et al., 2011).
Diagnostic Applications in Medicine
- Alzheimer’s Disease Research : Shoghi-Jadid et al. (2002) utilized a derivative of this compound, specifically [18F]FDDNP, in PET scans to locate neurofibrillary tangles and beta-amyloid plaques in living Alzheimer’s disease patients. This technique facilitates early diagnosis and monitoring of Alzheimer's disease progression (Shoghi-Jadid et al., 2002).
Organophosphorus Chemistry
- Organophosphorus Compounds : The reactivity of 3-oxo compounds, structurally related to this compound, has been explored in organophosphorus chemistry. Pedersen and Lawesson (1974) investigated the reactions of these compounds with phosphorus sulfide, leading to potential applications in synthesizing novel phosphorus-containing compounds (Pedersen & Lawesson, 1974).
Catalysis and Polymerization
Catalytic Activity in Cyclohexene Oxidation : Saka et al. (2013) synthesized and characterized novel iron(II) and cobalt(II) phthalocyanine complexes. These complexes showed significant catalytic activity in the oxidation of cyclohexene, demonstrating potential industrial applications (Saka et al., 2013).
Polymerization Catalysts : Westmoreland and Arnold (2006) investigated phenoxytriamine complexes of yttrium, which are structurally related to the compound . These complexes were effective catalysts for the polymerization of lactide and ε-caprolactone, indicating their potential in polymer chemistry (Westmoreland & Arnold, 2006).
Eigenschaften
IUPAC Name |
(2E)-2-(ethylaminomethylidene)-4,4-dimethyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-5-12-7-8(6-11)9(13)10(2,3)4/h7,12H,5H2,1-4H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOSYVDPAAQHTC-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC=C(C#N)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN/C=C(\C#N)/C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2867677.png)
![N-(1-Cyano-2,2-dimethylcyclopropyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2867682.png)

![1-(3-bromo-4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2867685.png)
![3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2867687.png)

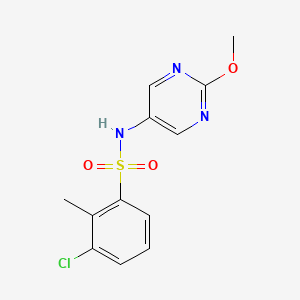
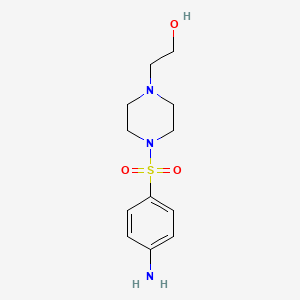
![2-[(5Z)-5-[(6-methoxy-1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2867691.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide](/img/structure/B2867692.png)
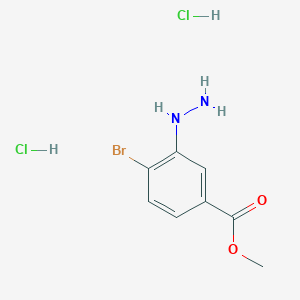
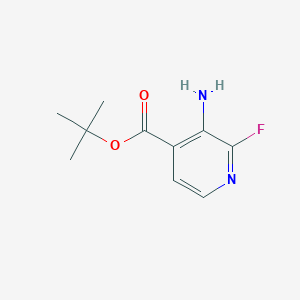
![{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]methyl}(methyl)amine](/img/structure/B2867699.png)
